molecular formula C18H18ClN3O4 B3609156 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B3609156
M. Wt: 375.8 g/mol
InChI Key: OHNBAVSOHRRXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine, also known as CNB-001, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNB-001 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, studies suggest that this compound may exert its neuroprotective effects by modulating various signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, inflammation, and neuronal cell death. This compound has also been shown to improve cognitive function and motor coordination in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target receptors, which makes it a useful tool for studying the underlying mechanisms of neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for research on 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the investigation of the underlying mechanisms of this compound's neuroprotective effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to establish appropriate dosing regimens.

Scientific Research Applications

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, this compound has shown neuroprotective effects by reducing oxidative stress, inflammation, and neuronal cell death.

properties

IUPAC Name

(2-chloro-5-nitrophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-15-5-2-13(3-6-15)20-8-10-21(11-9-20)18(23)16-12-14(22(24)25)4-7-17(16)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNBAVSOHRRXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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